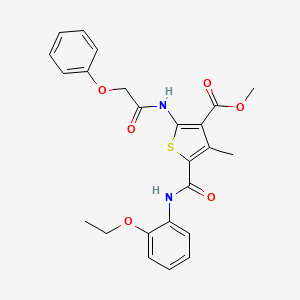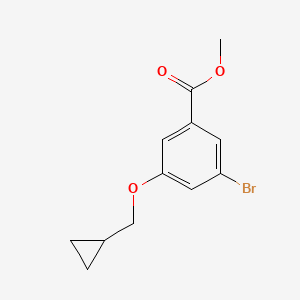
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring
準備方法
The synthesis of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the formylated and trifluoromethylated intermediates with N,N-dimethylpiperidine-4-carboxamide under suitable conditions, often using catalysts like palladium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural stability and contributes to the overall binding conformation.
類似化合物との比較
Similar compounds to 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide include:
2-Formyl-5-(trifluoromethyl)phenylboronic acid: This compound shares the formyl and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the piperidine ring.
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but with a boronic acid group, this compound is studied for its antimicrobial activity.
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: Another related compound with a boronic acid group, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H19F3N2O2 |
|---|---|
分子量 |
328.33 g/mol |
IUPAC名 |
1-[2-formyl-5-(trifluoromethyl)phenyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c1-20(2)15(23)11-5-7-21(8-6-11)14-9-13(16(17,18)19)4-3-12(14)10-22/h3-4,9-11H,5-8H2,1-2H3 |
InChIキー |
IMGJGUBNAHQRNE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


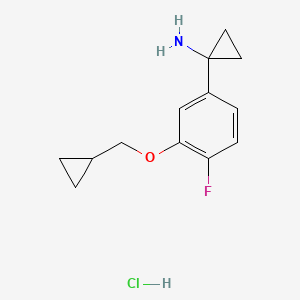
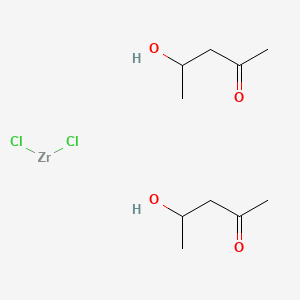
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
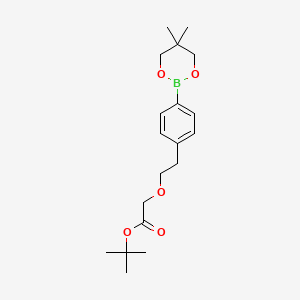
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
